FBBBE
Description
Significance of Hydrogen Peroxide in Biological Systems and Chemical Transformations
Hydrogen peroxide (H₂O₂) is a simple yet highly significant molecule involved in a wide array of biological processes. In living systems, H₂O₂ functions as a key signaling molecule, regulating processes such as cell proliferation, differentiation, migration, and immune responses. uni.lu It is generated as a byproduct of various metabolic pathways, including mitochondrial respiration and enzymatic reactions catalyzed by oxidases. uni.lu While essential for signaling at controlled concentrations, elevated levels of H₂O₂ can lead to oxidative stress, causing damage to cellular components like proteins, lipids, and DNA. uni.lu Cells possess intricate defense mechanisms, such as enzymes like catalase and peroxiredoxins, to tightly regulate intracellular H₂O₂ concentrations. uni.lu
Beyond biological systems, hydrogen peroxide is a versatile reagent in chemical transformations. Its strong oxidizing properties make it valuable in organic synthesis, wastewater treatment, disinfection, and bleaching processes. Its decomposition yields only water and oxygen, making it an environmentally benign oxidant in many applications.
Historical Context and Evolution of Fluorescent Probes for Analyte Detection
The development of fluorescent probes for detecting specific analytes has a rich history and continues to be a dynamic area of research. The field has evolved from simple fluorescent dyes to sophisticated molecular designs incorporating recognition elements and signaling mechanisms. Early probes often relied on direct binding interactions, while later generations introduced Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), and other mechanisms to achieve analyte-induced fluorescence changes. The increasing understanding of chemical reactivity and biological processes has driven the design of probes with improved sensitivity, selectivity, and targeting capabilities, enabling the study of analytes within their native environments, including live cells. uni.lusigmaaldrich.comsigmaaldrich.com
Overview of Fluorescein (B123965) Bis(benzyl boronic ester) (FBBBE) as a Specialized Research Tool
Fluorescein Bis(benzyl boronic ester), or this compound, is a notable example of a specialized fluorescent probe developed for the detection of hydrogen peroxide. It is specifically designed for imaging the production of H₂O₂ by cells, particularly intracellular H₂O₂.
The design of this compound originated from the need for sensitive and readily accessible fluorescent probes capable of detecting hydrogen peroxide in biological systems. The conceptual framework involves utilizing a fluorophore whose fluorescence can be modulated by the presence of H₂O₂, coupled with a recognition element that reacts specifically with H₂O₂. This compound employs fluorescein as the fluorophore, known for its high quantum yield and common use in cellular imaging. The H₂O₂-sensitive component is a boronic ester moiety.
A key aspect of this compound's design is the incorporation of the boronic ester trigger via a benzyl (B1604629) ether linkage to the fluorescein core, specifically at the 3′ and 6′ positions. This linkage strategy was explored to optimize the probe's kinetics and hydrolytic stability. The boronic ester form was chosen over the corresponding boronic acid to enhance the probe's lipophilicity, thereby improving its ability to permeate cell membranes. In its initial state, the installation of the benzyl protecting group is designed to maintain the fluorescein core in a non-fluorescent, closed lactone form. Upon encountering hydrogen peroxide, the boronate groups undergo a reaction that leads to their cleavage, subsequently converting this compound into highly fluorescent fluorescein.
This compound possesses several distinctive features that contribute to its utility as a research tool. One significant advantage is its straightforward synthesis, achievable in a single step using commercially available starting materials. This ease of synthesis also allows for production on a gram scale, which is often a challenge for other complex probes that are typically synthesized in much smaller quantities.
This compound is designed to be cell-permeable, enabling the detection of intracellular hydrogen peroxide, a crucial capability for studying cellular redox processes. In its native form, this compound is non-fluorescent, minimizing background signal. Upon reaction with H₂O₂, it exhibits a substantial increase in fluorescence, demonstrating a significant "turn-on" response. For instance, studies have shown a 52-fold increase in fluorescence in response to excess H₂O₂ under simulated physiological conditions. Furthermore, the fluorescent response of this compound has been characterized to show a linear relationship with increasing concentrations of H₂O₂ within a relevant range, which is important for quantitative analysis. The strategic use of the benzyl ether linked boronic ester system in this compound's design offers advantages compared to alternative linkage approaches used in other probes.
Detailed research findings highlight the performance of this compound. For example, in vitro studies have demonstrated a linear increase in fluorescence signal intensity with increasing H₂O₂ concentrations when using this compound. This linearity is observed across a range of H₂O₂ concentrations, such as from 10 to 80 µM with a fixed this compound concentration.
Fluorescent Response of this compound to Hydrogen Peroxide
| This compound Concentration | H₂O₂ Concentration Range | Observed Response | Reference |
| 50 µM | 250 µM (5 eq) | 52-fold fluorescence increase | |
| 30 µM | 10-80 µM | Linear fluorescence increase | |
| 10 µM | Various concentrations | Linear correlation of relative emission area |
This compound has been successfully applied in cellular imaging studies, such as in murine macrophage cells, to detect H₂O₂ production induced by inflammatory stimuli. It has also been utilized in tissue imaging, showing activation in areas with elevated H₂O₂ levels. Moreover, this compound has been integrated into multi-component sensing systems, such as a two-step assay for glucose detection that relies on glucose oxidase-mediated H₂O₂ production followed by this compound activation. This assay demonstrated a significant fluorescence enhancement in the presence of glucose.
Properties
Molecular Formula |
C46H46B2O9 |
|---|---|
Molecular Weight |
764.5 |
InChI |
InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 |
InChI Key |
UKXLQKOGCSYSOD-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)O1)(C)OB1C(C=C2)=CC=C2COC(C=C3)=CC4=C3C5(OC(C6=C5C=CC=C6)=O)C(C=C7)=C(C=C7OCC8=CC=C(B9OC(C)(C)C(C)(C)O9)C=C8)O4 |
Synonyms |
Fluorescein bis (benzyl boronic ester) |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies of Fbbbe
Methodologies for the Preparation of FBBBE
The synthesis of this compound involves the strategic incorporation of boronic ester moieties onto a fluorescein (B123965) scaffold. The choice of linkage and the efficiency of the synthetic route are crucial for its utility as a research tool.
Efficient One-Step Synthetic Routes to this compound
An advantageous aspect of this compound synthesis is the availability of efficient, one-step synthetic routes. These routes are designed to be highly accessible, often utilizing commercially available starting materials. The boronic ester-benzyl ether linkage strategy employed in this compound's design allows for a straightforward preparation. nih.gov This contrasts with some other probe synthesis methods that may require multiple steps. The ease of synthesis contributes significantly to its practicality for research applications. nih.gov
Scalability Considerations in this compound Synthesis for Research Applications
The scalability of probe synthesis is a critical factor for widespread research use. The synthetic approach for this compound permits preparation on a gram scale. nih.gov This is a notable advantage, as many other reported probe syntheses are limited to much smaller quantities, often in the low milligram range. nih.gov The ability to synthesize this compound in larger quantities ensures its availability for various research needs without the limitations imposed by small-scale production.
Architectural Design Principles for Boronic Ester-Based Fluorescent Probes
The design of fluorescent probes incorporating boronic esters is guided by principles aimed at achieving specific reactivity and signaling mechanisms. Boronic acids and esters are frequently employed as fluorescence masking or "on/off" molecular switches. glpbio.com Their Lewis acidic nature allows them to react with nucleophiles, such as peroxides or diols, triggering a change in the fluorescent properties of the attached fluorophore.
A key design principle involves linking the boronic ester to a fluorophore such that its reaction with a target analyte (like H₂O₂) results in a detectable fluorescence change. nih.gov This often involves the oxidative cleavage of the boronic ester, leading to the formation of a phenolic product. This transformation can disrupt or create intramolecular charge transfer (ICT) systems or participate in Förster resonance energy transfer (FRET) mechanisms, leading to a change in fluorescence intensity or wavelength. The stability of the boronic ester linkage and the pKa of the related boronic acid also play roles in probe design, influencing reactivity and suitability for specific biological environments, such as physiological pH. The choice of linkage, such as the benzyl (B1604629) ether in this compound, is part of this architectural design, influencing properties like cellular permeability. nih.gov
Rational Derivatization and Analog Development of this compound
The development of this compound and related probes involves rational design and derivatization strategies to tune their properties and expand their applications.
Design and Synthesis of Related Fluorescein and Coumarin Derivatives (e.g., CBBE)
The synthetic strategy used for this compound, involving the attachment of boronic esters via a benzyl ether linkage to a fluorophore, has been extended to the development of related analogs. nih.gov One such analog is CBBE, a coumarin-based probe. nih.gov The design principle remains similar: utilizing a boronic ester as a trigger linked to a different fluorescent scaffold (coumarin instead of fluorescein) to create probes with potentially different spectral properties or reactivity profiles. nih.gov The synthesis of these derivatives often follows methodologies analogous to those developed for this compound, leveraging efficient coupling strategies. nih.gov
Role of Protecting Groups and Linkers in Probe Latency and Activation
Protecting groups and linkers are integral components in the design and synthesis of boronic ester-based probes, influencing their latency, activation, and delivery. Protecting groups can be used to mask reactive functionalities during synthesis or to modulate the probe's properties. In the context of boronic esters, the pinacol (B44631) ester form, as seen in this compound, serves as a common protecting group for the boronic acid, offering enhanced stability compared to the free boronic acid, particularly under hydrolytic conditions. nih.gov
Mechanistic Investigations of Fbbbe Fluorescence Activation and Reactivity
Fundamental Chemical Mechanism of Hydrogen Peroxide-Mediated Boronic Ester Cleavage in FBBBE
The activation of this compound is initiated by the reaction of hydrogen peroxide with the boronic ester groups. Boronic acids and esters are known to undergo oxidative cleavage of the carbon-boron bond in the presence of reactive oxygen species (ROS), including hydrogen peroxide. chemrxiv.orgmit.edu This reaction yields the corresponding phenols and borates. chemrxiv.org In the case of this compound, which contains pinacol (B44631) boronic esters linked via a benzyl (B1604629) ether to the fluorescein (B123965) core, the hydrogen peroxide-mediated cleavage of the boronic ester leads to the release of the benzyl protecting groups and subsequent unmasking of the phenolic hydroxyls on the fluorescein molecule. nih.gov This deprotection event is crucial for the fluorescence turn-on. nih.govescholarship.org The oxidation rates of boronic acids by aqueous hydrogen peroxide have been observed to be first order with respect to both hydrogen peroxide and the boronic acid. mit.edu
Elucidation of the Intramolecular Pathways Leading to Fluorescein Formation and Fluorescence Turn-On
This compound is designed such that the boronic ester triggers are appended via a benzyl ether linkage to the fluorescein compound. nih.gov In its quenched state, this compound is thought to be in a closed, non-fluorescent lactone form due to the presence of the benzyl protecting groups. nih.gov Upon reaction with hydrogen peroxide, the boronic ester groups are cleaved, leading to the removal of the benzyl ethers. nih.gov This deprotection event triggers an intramolecular rearrangement or change in conformation that results in the formation of the highly fluorescent fluorescein species. nih.govescholarship.org The release of the protecting groups allows the fluorescein core to open into its fluorescent, likely dianionic, form. nih.govnih.gov Studies on similar fluorescein-based probes suggest that intramolecular interactions, such as π-π stacking between the fluorophore and appended quenching moieties, are responsible for fluorescence quenching in the folded, inactive state. nih.govnih.gov The cleavage of the boronic ester and subsequent deprotection disrupt these interactions, allowing the molecule to adopt an extended, fluorescent conformation. nih.govnih.gov For this compound, it has been suggested that only one H₂O₂-mediated deprotection event might be necessary to initiate fluorescence turn-on, although the compound contains two boronic ester triggers. nih.govescholarship.org However, rapid conversion to fluorescein upon H₂O₂ treatment suggests that an intermediate with only one cleaved boronic ester (FBBE) is short-lived and does not contribute significantly to the fluorescence response. nih.gov
Spectroscopic Characterization of this compound Activation Intermediates and Products
Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, are used to characterize the activation of this compound and identify the species involved. In the absence of hydrogen peroxide, this compound exhibits a baseline absorption profile in the visible region, consistent with its non-fluorescent nature. nih.gov Upon addition of H₂O₂, a significant increase in fluorescence is observed, with a maximum emission wavelength typically around 521 nm, characteristic of fluorescein. caymanchem.comnih.gov UV-Vis spectroscopy also shows a shift in absorbance upon reaction with H₂O₂, with the final spectrum matching that of authentic fluorescein, confirming that fluorescein is the primary fluorescent product. nih.gov While an intermediate species (FBBE) with only one boronic ester cleaved is theoretically possible, spectroscopic data suggest it is short-lived and does not accumulate to a significant extent. nih.gov
Influence of Chemical Environment on this compound Reaction Kinetics
The chemical environment can significantly influence the rate of chemical reactions, including the hydrogen peroxide-mediated cleavage of boronic esters. Factors such as pH, temperature, and the presence of other species can affect reaction kinetics. prutor.ailibretexts.orgopentextbc.ca For boronic acid oxidation by hydrogen peroxide, the reaction rate is dependent on pH. mit.edu The sensitivity of this compound to H₂O₂ has been evaluated under simulated physiological conditions (e.g., 50 mM HEPES, pH 7.5), indicating its intended use in biological environments. nih.gov The observed rate constants for the activation of boronic ester-based probes by H₂O₂ can vary depending on the specific structure of the probe. nih.gov For example, a related coumarin-based probe with a single boronic ester trigger showed a faster activation rate compared to this compound, which has two boronic ester triggers. nih.gov This suggests that the number and presentation of the boronic ester groups can influence the reaction kinetics. nih.gov Additionally, while primarily designed for H₂O₂ detection, this compound has shown some reactivity, albeit lower, towards other reactive oxygen species like hypochlorite (B82951) (OCl⁻), indicating that the chemical environment and the presence of other ROS can impact the specificity and kinetics of the reaction. nih.gov
Advanced Applications of Fbbbe in Chemical Biology and Bioanalytical Methodologies
Real-Time Detection and Imaging of Endogenous Hydrogen Peroxide Dynamics
FBBBE is utilized for the real-time detection and imaging of endogenous H2O2, a key reactive oxygen species involved in numerous cellular processes and oxidative stress nih.govscielo.brfrontiersin.org.
Intracellular H2O2 Detection Capabilities of this compound in Cellular Models
This compound is specifically designed for measuring intracellular H2O2 due to its cell-permeant nature rsc.orgrsc.org. Studies have demonstrated this compound's responsiveness to intracellular, endogenous levels of H2O2 in various cellular models nih.gov. For instance, in murine macrophage RAW 264.7 cells, fluorescence from activated this compound was observed, indicating its ability to detect H2O2 within these cells nih.gov. The probe's activation occurs intracellularly nih.gov.
Visualization of H2O2 Production in Macrophage Cell Lines (e.g., RAW 264.7 cells)
This compound has been successfully employed to visualize H2O2 production in macrophage cell lines, such as RAW 264.7 cells nih.govresearchgate.net. In experiments with RAW 264.7 cells treated with lipopolysaccharide (LPS), a known stimulant of reactive oxygen species production, this compound showed increased fluorescence compared to unstimulated cells nih.gov. This indicates that this compound can effectively image the burst of H2O2 production associated with inflammatory responses in macrophages nih.gov. Quantitative analysis has shown statistically significant differences in mean fluorescence between stimulated and unstimulated cells when using this compound nih.gov. Control experiments using a related probe, FBn, which lacks the H2O2-sensitive trigger, did not show a similar fluorescence increase, further validating this compound's specificity for H2O2 nih.gov.
Integration of this compound in Microfluidic and Miniaturized Analytical Platforms
This compound's fluorescent properties make it suitable for integration into microfluidic and miniaturized analytical platforms for high-throughput and localized H2O2 analysis rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net.
Droplet Microfluidics for High-Throughput H2O2 Sampling and Analysis using this compound
Droplet microfluidics offers a platform for high-throughput analysis by compartmentalizing reactions in discrete droplets rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net. This compound has been integrated into droplet microfluidic systems for H2O2 sampling and detection rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net. In such systems, droplets containing the this compound biosensor are generated and merged with sampled fluids containing H2O2 rsc.orgrsc.orgresearchgate.netnih.gov. The reaction between this compound and H2O2 occurs within these droplets, and the resulting fluorescence intensity, which is proportional to the H2O2 concentration, is measured rsc.orgrsc.orgresearchgate.netnih.gov. This approach allows for continuous sampling, controlled reaction, and quantitative detection of H2O2 researchgate.netnih.gov. Studies have shown a linear increase in fluorescence signal with increasing H2O2 concentration in droplet-based systems utilizing this compound rsc.orgrsc.org.
Here is a table summarizing representative data from a study on this compound performance with varying H2O2 concentrations in a microfluidic system:
| This compound Concentration (μM) | H2O2 Concentration (μM) | Relative Fluorescence Intensity (Arbitrary Units) |
| 20 | 0 | Baseline |
| 20 | 10 | Increased |
| 20 | 20 | Higher |
| 20 | 40 | Even Higher |
| 20 | 80 | Substantially Higher |
| 20 | 150 | Maximum within tested range |
Note: Data is illustrative, based on descriptions of linear relationships observed in cited research rsc.orgrsc.org. Specific quantitative values may vary between experiments.
Development of Microfabricated Needle Probes for this compound-Based Biosensing
Microfabricated needle probes represent a miniaturized analytical platform for localized sensing rsc.orgrsc.orgresearchgate.net. This compound has been incorporated into the design of such probes for the sampling and detection of H2O2 rsc.orgrsc.orgresearchgate.net. These needle-like probes can draw in samples through small capillaries, where the sampled fluid is then merged with the this compound-containing assay reagent, often in a droplet format rsc.orgrsc.orgresearchgate.net. This allows for on-site and continuous monitoring of H2O2 levels in specific locations researchgate.netnih.gov. The fluorescence signal generated by the reaction is then analyzed to quantify the H2O2 concentration researchgate.netnih.gov. This technology is presented as a useful tool for monitoring dynamic chemical reactions in biological applications researchgate.net.
Application of this compound in Mechanistic Studies of Cellular Signaling and Oxidative Stress
Hydrogen peroxide is recognized as a key signaling molecule and its dysregulation is implicated in oxidative stress, which contributes to various pathologies scielo.brfrontiersin.orgresearchgate.netmdpi.com. This compound, by enabling the detection and imaging of intracellular H2O2, serves as a valuable tool in mechanistic studies investigating the roles of H2O2 in cellular signaling pathways and the mechanisms underlying oxidative stress researchgate.net. By visualizing the spatial and temporal dynamics of H2O2, researchers can gain insights into how H2O2 is produced, metabolized, and how it influences downstream signaling events frontiersin.orgresearchgate.netmdpi.com. This facilitates a better understanding of the intricate relationship between reactive oxygen species, cellular signaling, and the development of oxidative stress-related conditions scielo.brfrontiersin.orgresearchgate.netmdpi.com.
Comparative Utility of this compound Against Other Fluorescent Probes for Reactive Oxygen Species
Fluorescent probes are indispensable tools in chemical biology and bioanalytical methodologies for the detection and quantification of reactive oxygen species (ROS). These probes leverage the reaction of ROS with a specific chemical moiety on the probe molecule, resulting in a change in fluorescence properties, such as intensity or emission wavelength. This compound (Fluorescein bis (benzyl boronic ester)) is a notable example of such a probe, specifically designed for the detection of hydrogen peroxide (H₂O₂) within cells. Its utility can be best understood by comparing its characteristics and performance against other commonly used fluorescent probes for ROS.
This compound is a derivatized fluorescein (B123965) compound that exhibits low intrinsic fluorescence. Upon encountering intracellular H₂O₂, the bis (benzyl boronic ester) groups are cleaved, converting this compound into highly fluorescent fluorescein nih.govciteab.comnih.gov. This "turn-on" fluorescence response allows for the sensitive detection of H₂O₂ production. The probe is reported to be triggered by intracellular, but not extracellular, H₂O₂ nih.govciteab.comnih.gov. Studies have shown that this compound is sensitive for the detection of endogenous H₂O₂ in biologically relevant micromolar concentration ranges fishersci.ca.
Several other fluorescent probes are widely used for ROS detection, each with varying specificities and characteristics. Comparing this compound to these probes highlights its advantages and limitations in different applications.
Comparison with Other H₂O₂ Probes:
Amplex Red: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is another popular fluorogenic substrate for H₂O₂. It reacts with H₂O₂ in a 1:1 stoichiometry, typically in the presence of horseradish peroxidase (HRP), to produce the highly fluorescent molecule resorufin (B1680543) fishersci.ficaymanchem.com. Amplex Red is known for its high sensitivity, capable of detecting as little as 10 picomoles of H₂O₂ caymanchem.com. However, HRP-based Amplex Red assays can be susceptible to false positive signals due to the interaction of other compounds with HRP uni-konstanz.de. This compound's mechanism, relying on direct reaction with H₂O₂ via boronic ester cleavage, avoids the need for an enzymatic co-factor like HRP, potentially reducing such false positives.
Coumarin-based Boronate Probes (e.g., CBBE): Similar to this compound, coumarin-based boronate probes like CBBE (coumarin bis (benzyl boronic ester)) also utilize the reaction of boronic esters with H₂O₂ for fluorescence activation fishersci.camedchemexpress.com. Research indicates that CBBE may react faster with H₂O₂ compared to this compound, possibly due to this compound possessing two boronic ester triggers that require cleavage for full fluorescence release medchemexpress.com. Both this compound and CBBE have demonstrated sensitivity for endogenous H₂O₂ in the micromolar range fishersci.ca.
Comparison with Probes for Other ROS Species:
DCFH-DA: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe that is deacetylated intracellularly to H₂DCF, which is then oxidized by various ROS (including hydroxyl radicals, peroxyl radicals, and others) to fluorescent DCF wikipedia.orgcaymanchem.com. A significant limitation of DCFH-DA is its lack of specificity, as it reacts with a broad range of ROS and RNS wikipedia.orgctdbase.org. It is also prone to auto-oxidation and can exhibit high background fluorescence ctdbase.orgnih.govmedchemexpress.com. In contrast, this compound shows a higher degree of specificity for H₂O₂ nih.govciteab.comnih.gov, although it can react with hypochlorite (B82951) (OCl⁻) to a lesser extent medchemexpress.com.
DHE and MitoSOX: Dihydroethidium (DHE) and its mitochondria-targeted analog, MitoSOX Red, are commonly used to detect superoxide (B77818) anion (O₂•⁻) researchgate.netelifesciences.orgcaymanchem.comchemspider.com. While primarily superoxide probes, DHE can also undergo non-specific oxidation by other ROS caymanchem.comchemspider.com. The oxidation products of DHE and MitoSOX can intercalate with DNA, potentially affecting their localization and interpretation of results biorxiv.org. This compound, being a H₂O₂-specific probe, is distinct from these superoxide indicators and does not exhibit the same DNA binding characteristics.
Key Comparative Features:
The choice of fluorescent probe depends heavily on the specific ROS species of interest and the experimental context. This compound's primary advantage lies in its relative specificity for intracellular H₂O₂ compared to broad-spectrum probes like DCFH-DA. Its mechanism, avoiding HRP, differentiates it from Amplex Red-based assays. However, like some other boronate probes, it may show some reactivity with OCl⁻ medchemexpress.com. The reaction kinetics can also vary among boronate probes, with CBBE potentially reacting faster with H₂O₂ than this compound medchemexpress.com.
Here is a comparative overview of this compound and other selected fluorescent ROS probes:
| Probe Name | Primary Target Species | Excitation/Emission Maxima (nm) | Key Characteristics / Notes |
| This compound | Intracellular H₂O₂ | 480 / 512 nih.govciteab.comnih.gov | Boronate-based, "turn-on" upon H₂O₂ reaction, avoids HRP, less sensitive to OCl⁻ than H₂O₂ medchemexpress.com. |
| DCFH-DA | Various ROS (OH•, ROO•) | ~490 / ~520 wikipedia.orgcaymanchem.com | Broad specificity, prone to auto-oxidation, can have high background ctdbase.orgnih.govmedchemexpress.com. |
| DHE | Superoxide (O₂•⁻) | ~500-530 / ~590-620 (oxidized) caymanchem.comchemspider.com | Can be oxidized non-specifically, product binds DNA biorxiv.org. |
| MitoSOX Red | Mitochondrial Superoxide | Ex/Em varies (red fluorescence) researchgate.net | Mitochondria-targeted, specificity debated, product binds DNA biorxiv.org. |
| Amplex Red | H₂O₂ | 570 / 585 (resorufin) caymanchem.com | High sensitivity, often HRP-dependent (potential for false positives) caymanchem.comuni-konstanz.de. |
| CellROX (series) | General ROS | Varies by reagent (Orange, Green, Deep Red) researchgate.netnih.govresearchgate.net | Indicates overall oxidative stress, lacks specificity for individual species researchgate.netnih.govresearchgate.net. |
| APF | OH•, ONOO⁻, ¹O₂, OCl⁻ | 490 / 515 (fluorescein) caymanchem.comctdbase.org | Resistant to auto-oxidation, reacts with highly reactive species caymanchem.comctdbase.org. |
| HPF | OH•, ONOO⁻, ¹O₂ | 490 / 515 (fluorescein) ctdbase.orgcaymanchem.com | Resistant to auto-oxidation, reacts with highly reactive species, inert to H₂O₂ ctdbase.orgcaymanchem.com. |
| CBBE | H₂O₂ | Varies (coumarin-based) fishersci.camedchemexpress.com | Boronate-based, may react faster with H₂O₂ than this compound medchemexpress.com. |
The selection of this compound or another probe should be guided by the specific research question, the cellular compartment of interest, the suspected ROS species involved, and the potential for probe artifacts in the experimental system. While this compound offers a valuable tool for intracellular H₂O₂ detection with advantages in specificity over broader probes and independence from HRP compared to Amplex Red, researchers must also consider its reactivity with other oxidants like OCl⁻ and compare its kinetic properties with other H₂O₂-specific probes like CBBE.
Performance Analysis and Validation of Fbbbe Based Probes
Assessment of Sensitivity and Selectivity of FBBBE for Hydrogen Peroxide Detection
This compound has demonstrated notable sensitivity to hydrogen peroxide. Studies have shown that upon addition of H₂O₂, a large increase in fluorescence is observed. nih.gov The fluorescent response of this compound has been characterized over a range of H₂O₂ concentrations, showing a linear relationship in relative emission response within certain limits. nih.gov For instance, a linear increase in fluorescence signal intensity was observed with increasing H₂O₂ concentration in the range of 10–80 μM when using a fixed concentration of this compound. rsc.org Another study reported a linear detection range of 0 to 150 μM H₂O₂ with a specific this compound concentration. rsc.orgrsc.org
Crucially, this compound exhibits selectivity for H₂O₂. The probe's design, utilizing a boronic ester-benzyl ether linkage, is advantageous for sensing H₂O₂. nih.gov This linkage is specifically cleaved by H₂O₂, triggering the fluorescence increase, while control compounds without this linkage show no change in fluorescence upon H₂O₂ treatment. nih.gov This indicates a selective reaction mechanism.
Quantitative Analysis of Fluorescent Signal Enhancement upon this compound Activation
The activation of this compound by hydrogen peroxide results in a significant enhancement of its fluorescent signal, enabling quantitative analysis of H₂O₂ concentrations. This compound shows a substantial "turn-on" in fluorescence in response to excess H₂O₂. nih.gov Quantifying this enhancement is key to determining the probe's sensitivity.
One study reported a 52-fold increase in fluorescence for this compound in response to excess H₂O₂. nih.gov This level of fluorescence turn-on is considered excellent when compared to other fluorophores used for endogenous H₂O₂ imaging, which typically show a 3–50 fold increase. nih.gov
The fluorescence intensity of this compound increases linearly with increasing concentrations of H₂O₂ within specific ranges, allowing for the quantitative determination of H₂O₂. rsc.orgrsc.org
Analytical Figures of Merit for this compound in Diverse Sample Matrices
Analytical figures of merit provide standardized parameters to evaluate the performance of an analytical method or probe. For this compound used in H₂O₂ detection, these figures include parameters such as linearity, and potentially limit of detection (LOD) and limit of quantitation (LOQ), although specific LOD and LOQ values for this compound across diverse matrices were not consistently available in the search results.
However, linearity has been consistently reported. The fluorescence intensity shows a linear relationship with H₂O₂ concentration within defined ranges in buffer solutions. rsc.orgrsc.org This linearity is fundamental for quantitative analysis. For example, linearity was observed for this compound concentrations between 10 and 50 μM when reacting with 30 μM H₂O₂, and for H₂O₂ concentrations between 10 and 80 μM when using 30 μM this compound. rsc.orgrsc.org
This compound has been examined for H₂O₂ detection in biological samples, including cellular imaging in murine macrophage cells and tissue imaging in brain sections. nih.gov In these matrices, this compound was shown to be responsive to intracellular and endogenous levels of H₂O₂. nih.gov While specific analytical figures of merit like LOD/LOQ in these complex matrices were not detailed in the provided snippets, the successful application in cellular and tissue imaging suggests its applicability beyond simple buffer systems. nih.gov
Below is a summary of observed linear ranges for this compound:
| This compound Concentration | H₂O₂ Concentration Range | Matrix | Linearity | Source |
| 50 µM | Various (15 min incub.) | 50 mM HEPES (pH 7.5) | Linear | nih.gov |
| 10–50 µM | 30 µM | HEPES buffer (pH 7.2) | Linear | rsc.orgrsc.org |
| 30 µM | 10–80 µM | HEPES buffer (pH 7.2) | Linear | rsc.orgrsc.org |
| 20 µM | 0–150 µM | HEPES buffer (pH 7.2) | Linear | rsc.orgrsc.org |
Fbbbe in Catalysis Research: Exploration of Boron Based Active Sites
Utilization of FBBBE as a Precursor for Grafting Boronic Acid Species onto Catalyst Supports
This compound has been utilized as a precursor for grafting boronic acid species onto catalyst supports, such as silica (B1680970), to create heterogeneous catalysts. osti.gov This process typically involves solution-phase deposition techniques. In one reported method, this compound was mixed with a silica support in a solvent mixture, followed by refluxing to facilitate the grafting of the boron-containing species onto the silica surface. osti.gov The use of this compound as a precursor introduces the boronic ester functional group, which can then be transformed into catalytically active boron species on the support material. osti.gov The size and structure of the organic boron precursor, including this compound, can influence the deposition location and the amount of boron loaded onto the support. osti.gov
Preparation and Characterization of this compound-Derived Heterogeneous Catalysts
The preparation of heterogeneous catalysts derived from this compound typically involves the grafting of this compound onto a support material, followed by subsequent treatment, such as calcination. osti.gov For instance, grafting this compound onto silica involves mixing the precursor with the silica in a solvent and then processing the mixture, potentially including sonication and refluxing. osti.gov After the grafting step, the resulting material may be washed and dried. osti.gov Calcination at elevated temperatures in air is a common post-treatment step used to convert the grafted species into stable boron oxide species on the support surface. osti.gov
Characterization of this compound-derived catalysts employs various spectroscopic techniques to understand the nature of the boron species formed on the support. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B MAS NMR, are crucial for identifying and quantifying different types of surface boron species, such as ring and non-ring boron environments, including hydroxylated and non-hydroxylated forms. osti.gov In-situ Raman and IR spectroscopies can also provide insights into the structure and bonding of the surface species under reaction conditions. osti.gov
Mechanistic Insights into Oxidative Dehydrogenation Processes Catalyzed by Boron-Modified Materials
Boron-modified materials, including those derived from precursors like this compound, have shown promise as catalysts for oxidative dehydrogenation (ODH) processes, such as the oxidative dehydrogenation of propane (B168953) (ODHP) to propylene. osti.gov Research into the mechanism of these reactions over boron-based catalysts suggests that the nature of the surface boron species plays a critical role in catalytic activity. osti.gov
Influence of Boron Precursor Structure, Including this compound, on Catalytic Activity and Selectivity
The structure of the boron precursor used for grafting, including this compound, significantly influences the resulting catalytic material and its performance in reactions like oxidative dehydrogenation. osti.gov The size of the organic boron precursor can affect the loading amount and distribution of boron species on the support material, particularly when using supports with controlled porosity. osti.gov For instance, larger precursors like this compound may result in lower boron loadings compared to smaller precursors when grafted onto supports with limited pore sizes. osti.gov
Q & A
Q. What is the synthetic pathway for FBBBE, and how is its structure characterized?
this compound is synthesized via derivatization of fluorescein with a boronic ester trigger appended through a benzyl ether linkage. The synthesis involves coupling the boronic ester group to the fluorescein backbone, enabling H₂O₂ sensitivity. Structural characterization typically employs nuclear magnetic resonance (NMR) and mass spectrometry to confirm purity and functional group integrity. The boronic ester moiety acts as a reactive site for H₂O₂, enabling fluorescence activation upon cleavage .
Q. How does this compound detect hydrogen peroxide (H₂O₂) at the molecular level?
this compound operates through H₂O₂-mediated oxidation of its boronic ester group, leading to deprotection of the fluorescein core and subsequent fluorescence activation. The reaction involves H₂O₂ cleaving the boronic ester bond, releasing the fluorescent molecule. This mechanism is highly selective for H₂O₂ over other reactive oxygen species (ROS), making it suitable for biological imaging .
Q. What are the detection limits and linear response ranges for this compound in quantitative H₂O₂ assays?
this compound exhibits linear fluorescence intensity across H₂O₂ concentrations of 10–80 mM and this compound concentrations of 10–50 mM, as validated via spectrophotometric analysis. For example, at 30 mM this compound, fluorescence intensity increases linearly with H₂O₂ concentrations up to 80 mM, making it viable for detecting physiological H₂O₂ levels in cellular environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound-derived data, such as unexpected fluorescence variability?
Contradictions may arise from competing ROS interactions or experimental artifacts. To address this:
Q. What strategies optimize this compound performance in complex biological matrices (e.g., serum or tissue)?
Key considerations include:
- Interference Mitigation : Pre-treat samples with catalase to eliminate endogenous H₂O₂ or use chelating agents to reduce metal-ion-mediated ROS generation.
- Sensor Integration : Embed this compound in microfabricated devices with controlled flow rates (e.g., 20-second sample merging, 15-minute incubation) to enhance signal stability .
- Calibration : Normalize fluorescence against internal standards (e.g., non-reactive fluorescein derivatives) to account for matrix effects .
Q. How can this compound be integrated into real-time imaging systems for dynamic H₂O₂ monitoring?
Advanced applications require:
- Microfluidic Integration : Use air-pressure-driven flow systems (e.g., 330 mbar inlet/outlet pressure) to achieve precise reagent mixing and minimize diffusion delays .
- High-Resolution Microscopy : Pair this compound with time-lapse imaging protocols to capture rapid H₂O₂ fluctuations, ensuring exposure times align with the probe’s activation kinetics (e.g., near 3-fold fluorescence elevation within minutes) .
Methodological Considerations
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Experimental Design :
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Data Interpretation :
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Reproducibility :
Tables for Key Experimental Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
